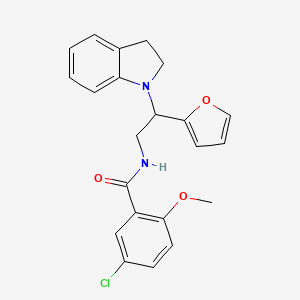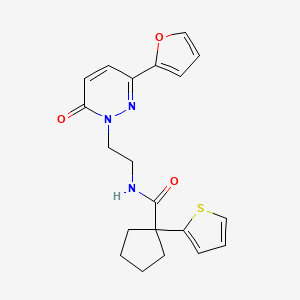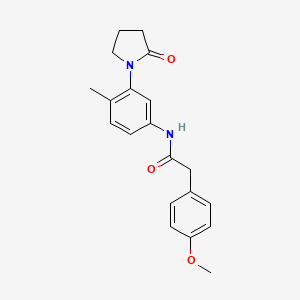
Tert-butyl N-(5-bromo-1-methylpyrazol-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl N-(5-bromo-1-methylpyrazol-4-yl)carbamate” is a chemical compound. It is a derivative of carbamate and pyrazole, containing a bromine atom and a tert-butyl group .
Synthesis Analysis
The synthesis of carbamates, including “Tert-butyl N-(5-bromo-1-methylpyrazol-4-yl)carbamate”, can be achieved through amination (carboxylation) or rearrangement . A common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .Molecular Structure Analysis
The molecular structure of “Tert-butyl N-(5-bromo-1-methylpyrazol-4-yl)carbamate” can be represented by the empirical formula C12H17BrN2O3 . The molecular weight is 317.18 .Chemical Reactions Analysis
Carbamates, including “Tert-butyl N-(5-bromo-1-methylpyrazol-4-yl)carbamate”, can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols . They can also be used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
“Tert-butyl N-(5-bromo-1-methylpyrazol-4-yl)carbamate” is a solid compound . It has a molecular weight of 317.18 . The compound’s solubility properties are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis of Ceftolozane
This compound is an important intermediate in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Palladium-Catalyzed Synthesis
“tert-butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate” can be used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is important in the field of organic chemistry, particularly in the synthesis of complex molecules.
Synthesis of Tetrasubstituted Pyrroles
This compound can be used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position . Pyrroles are important structures in medicinal chemistry and are present in many biologically active compounds.
Development of New Drugs
Imidazole, a similar structure to pyrazole, is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Therefore, it’s plausible that “tert-butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate” could also be used in the development of new drugs.
Antioxidant Activity
Compounds similar to “tert-butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate”, such as imidazole derivatives, have been synthesized and evaluated for antioxidant activity . It’s possible that this compound could also exhibit similar properties.
Antibacterial Activity
As mentioned earlier, this compound plays a role in the synthesis of Ceftolozane, an antibiotic . Therefore, it indirectly contributes to antibacterial activity.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(5-bromo-1-methylpyrazol-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3O2/c1-9(2,3)15-8(14)12-6-5-11-13(4)7(6)10/h5H,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJBNTIXYZUIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N(N=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid](/img/structure/B2654461.png)
![N-[2,6-bis(propan-2-yl)phenyl]-3-chloropropanamide](/img/structure/B2654462.png)

![Methyl (3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2654466.png)



![[(1H-imidazol-5-ylsulfonyl)(methyl)amino]acetic acid](/img/structure/B2654472.png)
![2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid](/img/structure/B2654473.png)
![N'-[3-(trifluoromethyl)-2-quinoxalinyl]-2-furohydrazide](/img/structure/B2654474.png)


![3-(Phenylsulfonyl)-1-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2654481.png)
![3-[4-Amino-3-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2654482.png)